molecular formula C19H16N4O2S B13867929 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline

Cat. No.: B13867929
M. Wt: 364.4 g/mol
InChI Key: DYDYCWBXVHVOLM-UHFFFAOYSA-N
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Description

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is a complex organic compound that features a quinazoline core substituted with a 4-methylimidazol-1-yl group and a 4-methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 4-Methylimidazol-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 4-methylimidazole. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.

    Introduction of the 4-Methylsulfonylphenyl Group: The final step involves the sulfonation of the phenyl ring with a methylsulfonyl chloride reagent. This reaction is usually conducted under basic conditions, using a base like sodium hydroxide, in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazoline ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or phenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Potassium carbonate, dimethylformamide, sodium hydroxide, dichloromethane.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted imidazole or phenyl derivatives.

Scientific Research Applications

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzoic acid
  • 3-(4-Methylimidazol-1-yl)propan-1-amine

Uniqueness

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability in various applications.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

6-(4-methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline

InChI

InChI=1S/C19H16N4O2S/c1-13-11-23(12-21-13)16-5-8-18-15(9-16)10-20-19(22-18)14-3-6-17(7-4-14)26(2,24)25/h3-12H,1-2H3

InChI Key

DYDYCWBXVHVOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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